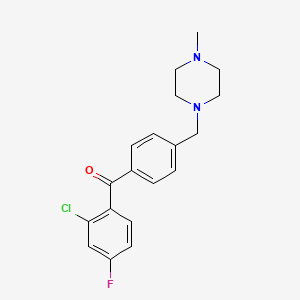

2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative characterized by a chloro group at the 2-position, a fluoro group at the 4-position, and a 4-methylpiperazinomethyl moiety at the 4'-position of the benzophenone scaffold. Benzophenones are widely studied for their photochemical reactivity, biological activity, and applications in polymer science. The introduction of electron-withdrawing groups (Cl, F) and the bulky 4-methylpiperazinomethyl substituent in this compound likely modulates its electronic properties, solubility, and interaction with biological targets. Its structural complexity positions it as a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated aromatics and piperazine-based ligands .

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGZPLMERWVGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642989 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-99-8 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with different functional groups.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohols and amines.

Aplicaciones Científicas De Investigación

2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s unique substitution pattern distinguishes it from structurally related benzophenones. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

2,4-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone (CAS: 898792-75-1) Substituents: Two chloro groups (2,4-positions) and a 4-methylpiperazinomethyl group (4'-position). Key Differences: The absence of a fluoro group reduces electron-withdrawing effects compared to the target compound. Chlorine’s stronger electron-withdrawing nature may enhance stability but reduce solubility.

2-Chloro-4'-(4-methylpiperazinomethyl) Benzophenone (CAS: 898783-87-4) Substituents: A single chloro group (2-position) and a 4-methylpiperazinomethyl group (4'-position).

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Substituents: A fluoro group (4-position) and a hydroxyl-methyl combination (4-hydroxy-3-methylphenyl). Key Differences: The hydroxyl group enhances hydrogen-bonding capacity, which is absent in the target compound. This analog demonstrates anti-fungal activity attributed to the methyl group, suggesting that the 4-methylpiperazinomethyl group in the target compound could similarly influence bioactivity .

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Substituents: A hydroxyl-piperidine-chlorophenyl complex and a fluorophenyl group. Key Differences: The hydroxyl group on the piperidine ring improves polarity, whereas the target compound’s methylpiperazinomethyl group may enhance lipophilicity and blood-brain barrier penetration.

Physicochemical and Functional Comparisons

| Compound | Substituents | Key Properties | Applications/Activities |

|---|---|---|---|

| Target Compound | 2-Cl, 4-F, 4'-(4-methylpiperazinomethyl) | High electron-withdrawing capacity; moderate lipophilicity | Potential CNS drugs, photo-initiators |

| 2,4-Dichloro-4'-(4-methylpiperazinomethyl) | 2-Cl, 4-Cl, 4'-(4-methylpiperazinomethyl) | Enhanced stability; lower solubility | Polymer crosslinking, antimicrobial agents |

| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl) | 4-F, 4-OH, 3-CH₃ | Hydrogen-bonding capability; anti-fungal activity | Anti-inflammatory, anti-fungal agents |

| 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin] | 4-Cl, 4-OH-piperidine, 4-F | High polarity; chemotherapeutic activity | HIV-1 RT inhibitors, anti-cancer agents |

- Photo-Reactivity: The target compound’s benzophenone core allows UV-induced radical formation, similar to unsubstituted benzophenone (BP). However, its chloro and fluoro substituents may shift absorption to higher wavelengths compared to BP, enhancing utility in photopolymerization .

- Biological Activity: The 4-methylpiperazinomethyl group is associated with improved pharmacokinetics (e.g., CNS penetration) in pharmaceuticals, contrasting with hydroxylated analogs that prioritize solubility .

Research Findings

- Anti-Fungal Activity: Methyl-substituted benzophenones (e.g., ) exhibit anti-fungal properties, suggesting that the target compound’s 4-methylpiperazinomethyl group could confer similar or enhanced activity through steric or electronic modulation .

- Chemotherapeutic Potential: Piperazine derivatives are prevalent in HIV-1 reverse transcriptase (RT) inhibitors and anti-cancer agents. The target compound’s structure aligns with these applications, though its chloro-fluoro substitution may reduce toxicity compared to dichloro analogs .

- Synthetic Utility : The compound’s halogenated aromatic system facilitates cross-coupling reactions, making it a versatile intermediate in medicinal chemistry .

Actividad Biológica

2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-99-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.83 g/mol

- Structure : The compound consists of a benzophenone backbone with a chloro and fluoro substituent, along with a piperazine moiety, which enhances its solubility and biological interactions.

The biological activity of 2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby modulating enzyme function. Additionally, it has been shown to interact with cellular receptors involved in signaling pathways that regulate various physiological processes.

Biological Activities

- Antidepressant Effects : Research indicates that compounds similar to 2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone exhibit antidepressant-like effects in rodent models. For instance, studies involving forced swimming tests have demonstrated that such compounds can significantly reduce immobility time, suggesting potential antidepressant properties .

- Anxiolytic Activity : The compound has also been investigated for its anxiolytic effects. In various anxiety models, including the elevated plus-maze and light/dark tests, it showed significant reductions in anxiety-related behaviors, paralleling the effects of established anxiolytics like diazepam .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory activity, making it a candidate for further research in inflammatory disease models.

Case Studies and Research Findings

A review of the literature reveals several key studies highlighting the biological activity of this compound:

Applications in Research

Due to its diverse biological activities, 2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is utilized in various fields:

- Pharmaceutical Development : Investigated for potential use as an antidepressant or anxiolytic medication.

- Chemical Biology : Used as a tool compound for studying enzyme-inhibitor interactions and receptor signaling pathways.

- Material Science : Explored for its properties in developing new materials due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.